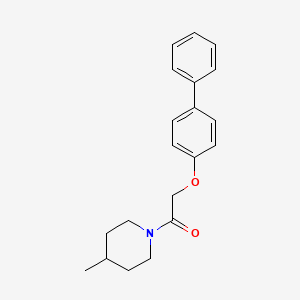

1-(4-Methylpiperidyl)-2-(4-phenylphenoxy)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including etherification, esterification, and nucleophilic substitution reactions. For instance, the synthesis of 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, a compound with structural similarities, was achieved through a sequence of reactions starting from phenol, followed by tosyl chloride treatment and Friedel-Crafts acylation to yield the final product in high yield . This suggests that a similar approach could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

Stereochemistry plays a significant role in the properties of compounds. For example, the stereochemistry of 1-(4'-hydroxyphenyl)ethanol produced by enzymatic hydroxylation was found to contain a majority of the (S)-(-)-isomer . Additionally, the configuration of stereoisomeric phenylethynyl alcohols was determined using NMR and IR spectroscopy . These studies indicate that the stereochemistry of related compounds can be elucidated using spectroscopic techniques, which could be applicable to the compound "1-(4-Methylpiperidyl)-2-(4-phenylphenoxy)ethan-1-one".

Chemical Reactions Analysis

The papers describe various chemical reactions, including cross-coupling reactions facilitated by ligands . These reactions are crucial for forming C-N, C-S, and C-O bonds, which are common in the synthesis of complex organic molecules. The knowledge of these reactions can be used to understand the chemical reactivity and potential transformations of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using different techniques. For instance, the investigation of liquid-crystalline polyethers based on conformational isomerism provides insights into the mesophases and thermodynamic parameters of these materials . Moreover, the structural and quantum chemical calculations of alkylaminophenol compounds were performed using density functional theory, revealing information about bond lengths, angles, and energies . These findings can help predict the behavior of "1-(4-Methylpiperidyl)-2-(4-phenylphenoxy)ethan-1-one" under various conditions.

Scientific Research Applications

Organic Synthesis and Chemical Interactions

Highly Brominated Mono- and Bis-phenols : Research has identified compounds structurally similar to 1-(4-Methylpiperidyl)-2-(4-phenylphenoxy)ethan-1-one, such as highly brominated mono- and bis-phenols, from marine algae. These compounds exhibit significant radical-scavenging activity, highlighting potential applications in developing antioxidant agents (Duan, Li, & Wang, 2007).

Benzyl Group Conformation Studies : Another study focused on the benzyl group conformation in 4-benzyl-4-hydroxypiperidines, a class of compounds related to the one . This research provides insights into the stereochemistry and conformational preferences of such molecules, which is crucial for understanding their reactivity and potential applications in organic synthesis (Manimekalai, Maruthavanan, Selvaraju, & Alkorta, 2007).

Materials Science

Phosphinate-Substituted Bisphenol A Derivatives : A study detailed the synthesis of a new phosphinate-substituted bisphenol A derivative, showcasing its application in creating diglycidyl ether derivatives with improved thermal stability and flame retardancy. This research underscores the potential of chemically modified bisphenol A compounds in developing advanced polymeric materials (Lin et al., 2010).

Environmental Science

Degradation of Environmental Contaminants : The biodegradation of Bisphenol A, a structurally related compound, by Sphingomonas xenophaga, has been explored, revealing a novel metabolic pathway for the degradation of environmental contaminants. This study highlights the importance of understanding the microbial degradation of synthetic organic compounds for environmental remediation purposes (Gabriel et al., 2005).

properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-(4-phenylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-16-11-13-21(14-12-16)20(22)15-23-19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJXZNIDAVZXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylpiperidyl)-2-(4-phenylphenoxy)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-{[({5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolyl}carbonyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B3018616.png)

![3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B3018617.png)

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide](/img/structure/B3018619.png)

![4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B3018621.png)

![2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3018623.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3018628.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3018629.png)